molecular formula C20H20O4 B12389634 Trrap-IN-1

Trrap-IN-1

Cat. No.: B12389634
M. Wt: 324.4 g/mol
InChI Key: QKYUTKLCEVEMIE-JXFKEZNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Trrap-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Chemical Reactions Analysis

Trrap-IN-1 undergoes several types of chemical reactions, including:

Scientific Research Applications

Trrap-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Trrap-IN-1 exerts its effects by inhibiting the interaction between MYC and TRRAP. This inhibition disrupts the MYC:TRRAP signaling pathway, which is crucial for the proliferation and survival of cancer cells. The compound targets specific molecular pathways involved in cell growth and apoptosis, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Trrap-IN-1 is unique compared to other similar compounds due to its specific inhibition of the MYC:TRRAP interaction. Similar compounds include other MYC inhibitors and TRRAP inhibitors, but this compound stands out for its potency and specificity . Some similar compounds are:

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(6aR,11aR)-4-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-15-19(14)23-10-16-13-6-4-12(21)9-18(13)24-20(15)16/h3-4,6-9,16,20-22H,5,10H2,1-2H3/t16-,20-/m0/s1

InChI Key

QKYUTKLCEVEMIE-JXFKEZNVSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OCC3C2OC4=C3C=CC(=C4)O)O)C

Origin of Product

United States

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